molecular formula C23H20N6O3 B8610036 2-Pyrazinecarbonitrile, 5-[[5-[2-methoxy-6-[(4-methoxyphenyl)methoxy]phenyl]-1H-pyrazol-3-yl]amino]-

2-Pyrazinecarbonitrile, 5-[[5-[2-methoxy-6-[(4-methoxyphenyl)methoxy]phenyl]-1H-pyrazol-3-yl]amino]-

Cat. No. B8610036
M. Wt: 428.4 g/mol
InChI Key: DLFOGKWKMNGAAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08314108B2

Procedure details

A 10 L flange-neck flask, equipped with an air stirrer rod and paddle, thermometer, water condenser, and nitrogen bubbler, is charged with (E)-5-(3-(2-methoxy-6-(4-methoxybenzyloxy)phenyl)-1-(methylthio)-3-oxoprop-1-enylamino)pyrazine-2-carbonitrile (196 g, 423.8 mmol) and absolute ethanol (3 L). To the stirred suspension under nitrogen is added hydrazine hydrate (41.0 mL, 838.7 mmol) and glacial acetic acid (66.0 mL, 1.15 moles). A small exotherm is noted. The yellow suspension is warmed up to 65° C. Heating is then discontinued and the reaction mixture is allowed to cool to room temperature. The mixture is allowed to stand overnight under a nitrogen atmosphere. The solid is collected by filtration, washed with fresh ethanol, and dried in vacuo at 45° C. to give 140 g (87% yield for two steps) of a bright yellow solid. The product is used in the next step without further purification. LC-ES/MS m/z 429.2 [M+H]+.
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH2:10][C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=2)[C:4]=1[C:19](=O)/[CH:20]=[C:21](\[NH:24][C:25]1[N:26]=[CH:27][C:28]([C:31]#[N:32])=[N:29][CH:30]=1)/SC.O.[NH2:35][NH2:36].C(O)(=O)C>C(O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH2:10][C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=2)[C:4]=1[C:19]1[NH:36][N:35]=[C:21]([NH:24][C:25]2[N:26]=[CH:27][C:28]([C:31]#[N:32])=[N:29][CH:30]=2)[CH:20]=1 |f:1.2|

Inputs

Step One
Name
Quantity
196 g
Type
reactant
Smiles
COC1=C(C(=CC=C1)OCC1=CC=C(C=C1)OC)C(/C=C(/SC)\NC=1N=CC(=NC1)C#N)=O
Name
Quantity
3 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
41 mL
Type
reactant
Smiles
O.NN
Name
Quantity
66 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 10 L flange-neck flask, equipped with an air stirrer rod and paddle
TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The solid is collected by filtration
WASH
Type
WASH
Details
washed with fresh ethanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 45° C.
CUSTOM
Type
CUSTOM
Details
to give 140 g (87% yield for two steps) of a bright yellow solid
CUSTOM
Type
CUSTOM
Details
The product is used in the next step without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC1=C(C(=CC=C1)OCC1=CC=C(C=C1)OC)C1=CC(=NN1)NC=1N=CC(=NC1)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.